1-(4-Ethoxyphenyl)-2-fluoroethan-1-one
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Overview
Description
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a fluoroethanone moiety
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the nucleophilic substitution of 4-ethoxyphenyl magnesium bromide with fluoroacetyl chloride, followed by hydrolysis to yield the desired product. This method requires careful control of reaction conditions to ensure high yield and purity of the final compound.
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters and minimize the formation of by-products.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the fluoroethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of amine or thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell surface receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-fluoroethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)-2-chloroethan-1-one:
1-(4-Ethoxyphenyl)-2-bromoethan-1-one: The presence of a bromo group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
371754-92-6 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C10H11FO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
MKIFDFOEJUJQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CF |
Origin of Product |
United States |
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